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Introduction
Psoralenoside, a prominent furanocoumarin glycoside isolated from the seeds of Psoralea

corylifolia, has garnered significant interest within the scientific community for its diverse

pharmacological potential. This technical guide provides an in-depth overview of the biological

activities associated with Psoralenoside extract, with a particular focus on its role as a

precursor to the bioactive compound, Psoralen. Upon oral administration, Psoralenoside is

primarily metabolized by intestinal microflora into its aglycone form, Psoralen, which is

responsible for many of the observed systemic effects.[1] This guide will delineate the known

biological activities, underlying molecular mechanisms, and relevant experimental data, treating

Psoralenoside as a key component of extracts that deliver the pharmacologically active

Psoralen.

Pharmacokinetics and Metabolism: The
Psoralenoside-Psoralen Connection
In vivo and in vitro pharmacokinetic studies have elucidated the crucial role of intestinal

bacteria in the pharmacological effects of orally administered Psoralea corylifolia extract.

Psoralenoside, along with its isomer isopsoralenoside, undergoes deglycosylation by

intestinal microflora to yield Psoralen and isopsoralen, respectively.[1] This biotransformation is

a critical step for the systemic bioavailability and subsequent biological activity of these
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compounds. Therefore, when considering the oral application of Psoralenoside extract, the

observed pharmacological effects are largely attributable to the actions of Psoralen.

Biological Activities and Mechanisms of Action
The biological activities of Psoralenoside extract, primarily mediated by its metabolite

Psoralen, are multifaceted and encompass anti-inflammatory, osteogenic, anti-cancer, and

neuroprotective properties.

Anti-Inflammatory Effects
Psoralen and its derivatives have demonstrated significant anti-inflammatory potential by

modulating key signaling pathways involved in the inflammatory cascade.

Signaling Pathways:

NF-κB Pathway: Psoralen derivatives, such as xanthotoxol, have been shown to suppress

the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophages by

inhibiting the phosphorylation of IκBα and subsequently preventing the nuclear translocation

of the p65 subunit of NF-κB. This leads to a reduction in the production of pro-inflammatory

mediators like prostaglandin E2 (PGE2), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

MAPK Pathway: The anti-inflammatory effects of Psoralen derivatives are also mediated

through the mitogen-activated protein kinase (MAPK) pathway. Xanthotoxol has been

observed to suppress the LPS-stimulated phosphorylation of p38 MAPK and c-Jun N-

terminal kinase (JNK) in RAW 264.7 cells, contributing to the downregulation of inflammatory

responses.

AP-1 Pathway: Psoralen has been found to inhibit the activator protein 1 (AP-1) pathway,

which is involved in the inflammatory response and mucus production in allergic rhinitis. It

achieves this by decreasing the phosphorylation of c-Fos and c-Jun.[2]

Quantitative Data on Anti-Inflammatory Activity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b1678304?utm_src=pdf-body
https://www.benchchem.com/product/b1678304?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8299190/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compoun
d

Cell Line Stimulant
Measured
Paramete
r

Concentr
ation

Inhibition
/Reductio
n

Referenc
e

Xanthotoxo

l
RAW 264.7

LPS (1

µg/mL)

PGE2

production
250 µM 93.24%

Xanthotoxo

l
RAW 264.7

LPS (1

µg/mL)

IL-6

production
250 µM

Significant

reduction

Xanthotoxo

l
RAW 264.7

LPS (1

µg/mL)

IL-1β

production
250 µM

Significant

reduction

Psoralen JME/CF15 IL-13
GM-CSF

expression

1, 10, 20

µM

Dose-

dependent

decrease

[3]

Psoralen JME/CF15 IL-13
Eotaxin

expression

1, 10, 20

µM

Dose-

dependent

decrease

[3]

Experimental Protocols:

Cell Viability Assay (MTT): RAW 264.7 cells are seeded in 24-well plates and treated with

various concentrations of the test compound for 24 hours. The medium is then replaced with

a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and

incubated. The resulting formazan crystals are dissolved in DMSO, and the absorbance is

measured at 570 nm.

Nitric Oxide (NO) and Pro-inflammatory Cytokine Measurement: RAW 264.7 cells are pre-

treated with the test compound and then stimulated with LPS. The concentration of NO in the

culture supernatant is determined using the Griess reagent. The levels of PGE2, IL-6, and IL-

1β are quantified using specific ELISA kits.

Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal

amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The

membrane is blocked and then incubated with primary antibodies against target proteins

(e.g., p-p38, p-JNK, p-IκBα, p65), followed by incubation with HRP-conjugated secondary
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antibodies. The protein bands are visualized using an enhanced chemiluminescence

detection system.
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Osteogenic and Bone Regenerative Effects
Psoralen has been shown to promote osteoblast differentiation and bone formation, suggesting

its potential in the treatment of osteoporosis and bone fractures.

Signaling Pathways:

TGF-β/Smad3 Pathway: Psoralen accelerates the osteogenic differentiation of human bone

marrow mesenchymal stem cells (hBMSCs) by activating the Transforming Growth Factor-β

(TGF-β)/Smad3 signaling pathway. It promotes the expression of key osteogenic genes such

as RUNX2, Osterix, alkaline phosphatase (ALP), and osteopontin (OPN).

ERK Pathway: Psoralen activates the extracellular signal-regulated kinase (ERK) pathway,

which is crucial for both osteoclast and osteoblast activity, thereby accelerating bone fracture

healing.
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mTOR Pathway: Psoralen has been shown to promote the osteogenic differentiation of

periodontal ligament stem cells (PDLSCs) through its involvement with the mTOR signaling

pathway.

Quantitative Data on Osteogenic Activity:

Compound Cell Line
Measured
Parameter

Concentrati
on

Effect Reference

Psoralen hBMSCs ALP activity
0.1, 1, 10

µmol/L

Significant

increase

Psoralen hBMSCs

Calcified

nodule

formation

0.1, 1, 10

µmol/L

Significant

increase

Psoralen hBMSCs
RUNX2 gene

expression
0.1, 1 µmol/L

Significant

increase

Psoralen hBMSCs
Osterix gene

expression

0.1, 1, 10

µmol/L

Significant

increase

Psoralen PDLSCs ALP activity 10 µg/mL
Significant

increase

Psoralen PDLSCs

Calcium

nodule

formation

10 µg/mL
Significant

increase

Experimental Protocols:

Cell Culture and Osteogenic Induction: hBMSCs or PDLSCs are cultured in appropriate

media. For osteogenic differentiation, the medium is supplemented with dexamethasone, β-

glycerophosphate, and ascorbic acid. Cells are treated with various concentrations of

Psoralen.

Alkaline Phosphatase (ALP) Staining and Activity Assay: After a specified period of

osteogenic induction, cells are fixed and stained for ALP activity using a solution containing

nitro-blue tetrazolium and 5-bromo-4-chloro-3'-indolyphosphate. For quantitative analysis,
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cell lysates are incubated with p-nitrophenyl phosphate, and the absorbance is measured at

405 nm.

Alizarin Red S Staining: To visualize calcium deposition, cells are fixed and stained with

Alizarin Red S solution. The stained calcium nodules can be quantified by extracting the dye

with cetylpyridinium chloride and measuring the absorbance.

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, and cDNA is

synthesized. qRT-PCR is performed using specific primers for osteogenic marker genes

(RUNX2, Osterix, ALP, OPN) to quantify their expression levels.
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Effects on Skin Cells: Keratinocytes and Melanocytes
Psoralen, often in combination with UVA (PUVA therapy), has profound effects on skin cells,

which is relevant to its use in treating skin disorders like psoriasis and vitiligo.

Keratinocytes: PUVA treatment of keratinocytes can induce the release of soluble factors that

suppress delayed-type hypersensitivity reactions. This suggests an immunomodulatory role

in skin inflammation. In psoriasis models, topical application of Psoralen derivatives in

combination with UVA has been shown to reduce epidermal thickening and transepidermal

water loss.

Melanocytes: Psoralen and its derivatives can enhance melanogenesis. One derivative, 4-

methyl-6-phenyl-2H-furo[3,2-g]chromen-2-one (MPFC), was found to be more effective than

8-methoxypsoralen (a common vitiligo treatment) in activating tyrosinase and melanin

synthesis in B16 melanoma cells. This effect is mediated through the activation of p38 MAPK

and PKA signaling pathways. PUVA therapy has also been shown to increase the number of

epidermal melanocytes.

Anti-Cancer Activity
Psoralen has demonstrated anti-tumor effects in various cancer cell lines, primarily by inhibiting

cell proliferation and inducing apoptosis.

Breast Cancer: Psoralen has been shown to inhibit the proliferation of breast cancer cells

(MCF-7 and MDA-MB-231) by inducing cell cycle arrest. The specific phase of arrest (G0/G1

or G2/M) can be cell-line dependent.

Osteosarcoma: Psoralen inhibits the colony formation of osteosarcoma cells (MG-63 and

U2OS), indicating its potential to suppress tumor progression.

Other Cancer Cell Lines: Psoralen and isopsoralen have shown dose-dependent anticancer

activity in oral carcinoma (KB), erythroleukemia (K562), and their multidrug-resistant

counterparts.

Quantitative Data on Anti-Cancer Activity:
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Compound Cell Line Parameter IC50 (µM) Reference

Psoralen K562 Cytotoxicity 24.4

Psoralen K562/ADM Cytotoxicity 62.6

Psoralen KB Cytotoxicity 88.1

Psoralen KBv200 Cytotoxicity 86.6

Isopsoralen K562 Cytotoxicity 49.6

Isopsoralen K562/ADM Cytotoxicity 72.0

Isopsoralen KB Cytotoxicity 61.9

Isopsoralen KBv200 Cytotoxicity 49.4

Experimental Protocols:

Cell Proliferation Assay (MTT): Cancer cells are seeded in 96-well plates and treated with

various concentrations of Psoralen. After a set incubation period (e.g., 48 or 72 hours), cell

viability is assessed using the MTT assay as described previously.

Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with

Psoralen. After 7-14 days, the cells are fixed and stained with crystal violet, and the number

of colonies is counted.

Cell Cycle Analysis: Cells treated with Psoralen are harvested, fixed in ethanol, and stained

with propidium iodide (PI). The DNA content is then analyzed by flow cytometry to determine

the cell cycle distribution.

Apoptosis Assay (Annexin V/PI Staining): Psoralen-treated cells are stained with Annexin V-

FITC and PI and analyzed by flow cytometry to differentiate between viable, early apoptotic,

late apoptotic, and necrotic cells.
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Neuroprotective Effects
While research on the neuroprotective effects of Psoralenoside is limited, studies on extracts

of Psoralea corylifolia and its components, including Psoralen, suggest a potential role in

protecting neuronal cells.

Oxidative Stress Reduction: In a study investigating the neuroprotective effects of seven

components from P. corylifolia, Psoralen showed a weak ability to reverse hydrogen peroxide

(H₂O₂)-induced neuronal cell death in HT22 hippocampal cells at a concentration of 25 µM.

Other components of the extract, such as bakuchiol and neobavaisoflavone, exhibited more

potent neuroprotective activity against oxidative stress.

Experimental Protocol:
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Neuroprotection Assay: HT22 hippocampal cells are co-treated with various concentrations

of the test compound and a neurotoxic agent like H₂O₂ for a specified period. Cell viability is

then assessed using a CCK-8 or MTT assay to determine the protective effect of the

compound.

Extraction and Isolation of Psoralenoside and
Psoralen
The primary source of Psoralenoside and Psoralen is the seeds of Psoralea corylifolia.

General Protocol:

Defatting: The powdered seeds are first defatted with a non-polar solvent like petroleum

ether at room temperature.

Extraction: The defatted powder is then extracted with a more polar solvent, typically

methanol or ethanol, using methods such as Soxhlet extraction or soaking. For instance, one

method involves soaking the crushed seeds in 50% ethanol.

Purification: The crude extract is concentrated and then subjected to chromatographic

techniques for the isolation of individual compounds. Column chromatography over silica gel

or neutral alumina is commonly employed. The fractions are eluted with solvent systems of

increasing polarity (e.g., mixtures of benzene, chloroform, and ethyl acetate) and monitored

by thin-layer chromatography (TLC).

Crystallization: The purified fractions containing Psoralen or Psoralenoside are

concentrated, and the compounds are obtained through crystallization, often using methanol.

Identification and Quantification: The purity and identity of the isolated compounds are

confirmed using spectroscopic methods (UV, ¹H-NMR, ¹³C-NMR) and chromatographic

techniques such as High-Performance Liquid Chromatography (HPLC).

Conclusion
Psoralenoside, as a key constituent of Psoralea corylifolia extract, serves as an important

prodrug for the biologically active compound Psoralen, particularly upon oral administration.

The diverse pharmacological activities of Psoralen, including its anti-inflammatory, osteogenic,
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anti-cancer, and potential neuroprotective effects, are mediated through the modulation of

multiple critical signaling pathways. This technical guide provides a foundational understanding

of the biological activities associated with Psoralenoside extract for researchers and

professionals in drug development. Further research is warranted to explore the intrinsic

activities of Psoralenoside, especially in topical formulations, and to fully elucidate the

therapeutic potential of this and other related compounds from Psoralea corylifolia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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